2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
Descripción
This compound is a structurally complex acetamide derivative featuring a 2,4-dichlorophenoxy group linked to a 1,3,4-thiadiazole ring via an acetamide bridge. The thiadiazole moiety is further substituted with a thioether group connected to a 2-oxoethyl chain bearing a 2-(trifluoromethyl)phenylamino group. This architecture combines halogenated aromatic, heterocyclic, and fluorinated motifs, which are known to enhance bioactivity, metabolic stability, and target binding .
The synthesis likely involves coupling 2,4-dichlorophenoxyacetic acid with a functionalized 1,3,4-thiadiazole-2-thiol intermediate, analogous to methods described for related compounds (e.g., reaction of 5-amino-1,3,4-thiadiazole-2-thiol with activated carboxylic acids using EDC/HOBt coupling agents) .
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O3S2/c20-10-5-6-14(12(21)7-10)31-8-15(29)26-17-27-28-18(33-17)32-9-16(30)25-13-4-2-1-3-11(13)19(22,23)24/h1-7H,8-9H2,(H,25,30)(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSAPPSGIKCNIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2,4-dichlorophenoxy)-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of several functional groups that contribute to its biological activity:
- Dichlorophenoxy Group : Known for its herbicidal properties.
- Thiadiazole Moiety : Associated with various biological activities including antimicrobial and anticancer effects.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiadiazoles have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
2. Anticancer Activity
Several studies have reported the anticancer properties of thiadiazole derivatives. For example, compounds similar to the one have demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer). In vitro assays indicated IC50 values ranging from 10 to 50 µM, suggesting moderate potency .
3. Anti-inflammatory Effects
Thiadiazole derivatives have also been investigated for their anti-inflammatory activities. The presence of the dichlorophenoxy group may enhance these effects by modulating inflammatory pathways .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of thiadiazole derivatives against a panel of pathogens. The results showed that compounds with similar structures to our target exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against S. aureus, outperforming standard antibiotics like vancomycin .
Case Study 2: Anticancer Activity
In a comparative study, derivatives of thiadiazole were tested against various cancer cell lines. One derivative showed an IC50 value of 20 µM against A549 cells, indicating significant potential for further development .
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus | 0.125 µg/mL | |
| Anticancer | A549 | 20 µM | |
| Anti-inflammatory | N/A | N/A |
The biological activity of the compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, affecting metabolic processes in pathogens and cancer cells.
- Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate membrane penetration, leading to cell lysis in bacteria.
Aplicaciones Científicas De Investigación
Anticancer Activity
Several studies have indicated the potential of thiadiazole derivatives in cancer treatment. For instance, compounds similar to the target compound have shown promising results against various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | U251 (glioblastoma) | 23.30 ± 0.35 | |
| Compound B | MCF-7 (breast cancer) | 5.71 | |
| Compound C | A549 (lung adenocarcinoma) | >1000 |
These findings suggest that modifications to the thiadiazole structure can significantly enhance anticancer potency.
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties. A study on a related compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA):
This highlights the potential of the compound as a therapeutic agent against resistant bacterial strains.
Case Studies
-
Anticancer Study on Thiadiazole Derivatives
- Researchers synthesized a series of thiadiazole derivatives and evaluated their anticancer activity against human cancer cell lines. The study found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity, with some compounds exhibiting IC50 values lower than standard chemotherapeutics like cisplatin .
- Antimicrobial Efficacy Against MRSA
Comparación Con Compuestos Similares
2-(4-Chlorophenoxy)-N-(5-((4-(Trifluoromethyl)benzyl)thio)-1,3,4-Thiadiazol-2-yl)Acetamide (Compound A)
- Key Difference: The phenoxy group in Compound A is substituted with a single chlorine at the para position, whereas the target compound has ortho and para chlorines.
- Crystallographic studies of related dichlorophenylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) show that dichloro substituents induce greater dihedral angles between aromatic and heterocyclic rings (e.g., 61.8°), altering molecular planarity and intermolecular interactions like N–H⋯N hydrogen bonding .
Thiadiazole Ring Modifications
5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-Thiadiazole-2-Thiol (Compound B)
- Key Difference: Compound B replaces the thioether-linked 2-oxoethyl chain with a benzodioxole-methylamino group.
- Impact: The absence of the trifluoromethylphenylamino group in Compound B reduces lipophilicity (clogP ≈ 2.1 vs. ~3.5 for the target compound), affecting membrane permeability . Compound B demonstrates acetylcholinesterase inhibition (IC50 = 8.2 µM), suggesting the target compound’s thioether-oxoethyl-TrF moiety may modulate similar enzymatic targets with altered potency .
Trifluoromethylphenyl Substituents
2-Chloro-N-(4-Trifluoromethylphenyl)Acetamide (Compound C)
- Key Difference: Compound C lacks the thiadiazole and dichlorophenoxy groups but retains the trifluoromethylphenyl motif.
- Impact: The CF3 group enhances metabolic stability by resisting oxidative degradation, a property likely conserved in the target compound . In hypoglycemic studies, CF3-containing acetamides show improved glucose uptake (e.g., 45% reduction in blood glucose vs. 32% for non-CF3 analogs), suggesting the target compound may share this pharmacological profile .
Structural and Pharmacokinetic Comparison Table
<sup>a</sup> Estimated using fragment-based methods.
Research Implications and Gaps
- Synthetic Optimization : Evidence from compound A suggests that varying the position of CF3 (e.g., para vs. ortho) could fine-tune target selectivity .
- Biological Screening: The target compound’s dichlorophenoxy and trifluoromethyl groups warrant evaluation against multidrug-resistant pathogens and metabolic disorders, leveraging known activities of analogs .
- Crystallographic Analysis : Molecular packing patterns observed in dichlorophenylacetamides (e.g., R22(8) hydrogen-bonded dimers) may predict the target compound’s solid-state behavior and solubility .
Q & A
Q. Q1. What are the standard synthetic protocols for preparing thiadiazole-containing acetamide derivatives like this compound?
A1. Synthesis typically involves coupling reactions between thiol-containing thiadiazole intermediates and chloroacetylated precursors. For example:
- Step 1: React 5-aryl-1,3,4-thiadiazole-2-thiol derivatives with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃ or triethylamine) under reflux conditions in polar aprotic solvents like DMF or dioxane .
- Step 2: Monitor reaction progress via TLC, followed by precipitation/recrystallization (e.g., using ethanol-DMF mixtures or pet-ether) .
- Key Optimization: Adjust stoichiometry (e.g., 1:1.5 molar ratio of thiol to chloroacetyl chloride) and reaction time (4–6 hours) to improve yields .
Q. Q2. How are structural and purity characteristics validated for this compound?
A2. Characterization relies on:
- Spectroscopy: NMR (e.g., δ 12.65 ppm for NH protons in DMSO-d₆) and IR (e.g., 1710 cm for carbonyl groups) to confirm functional groups .
- Chromatography: HPLC or TLC with ethyl acetate/hexane eluents to verify purity (>95%) .
- Thermal Analysis: Melting point determination (e.g., 243–245°C for analogous compounds) to assess crystallinity .
Intermediate Research Questions
Q. Q3. What in vitro assays are used to evaluate anticancer potential, and how are contradictions in cytotoxicity data resolved?
A3.
- Assays: MTT tests against cancer cell lines (e.g., MDA-MB-231, PC3, U87) with IC₅₀ values calculated via dose-response curves .
- Data Contradictions: Discrepancies may arise from cell line specificity (e.g., prostate vs. breast cancer) or assay conditions (e.g., serum concentration). Normalize data using positive controls (e.g., doxorubicin) and replicate experiments across multiple cell lines .
Q. Q4. How is the role of the trifluoromethyl group in bioactivity assessed?
A4.
- Comparative Studies: Synthesize analogs lacking the -CF₃ group and compare pharmacokinetic properties (e.g., logP, metabolic stability) and target binding (e.g., kinase inhibition assays) .
- Computational Modeling: Molecular docking to evaluate interactions with hydrophobic pockets in targets like VEGFR-2 or BRAF kinase .
Advanced Research Questions
Q. Q5. How can reaction conditions be optimized using design of experiments (DoE)?
A5.
Q. Q6. What mechanistic insights exist for apoptosis induction via caspase activation?
A6.
Q. Q7. How are in vitro and in vivo toxicity profiles reconciled?
A7.
- In Vitro: Assess cytotoxicity in non-cancerous cell lines (e.g., HEK293) via MTT assays.
- In Vivo: Conduct acute toxicity studies in rodents (e.g., Wistar albino mice) with histopathological analysis of liver/kidney tissues .
- Discrepancies: Differences may arise due to metabolic activation in vivo. Use pharmacokinetic modeling (e.g., PBPK) to predict systemic exposure .
Q. Q8. What strategies address low solubility in biological assays?
A8.
Q. Q9. How are off-target effects minimized during kinase inhibition studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
